molecular formula C18H30NO7PS B13704029 Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate

Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate

Cat. No.: B13704029
M. Wt: 435.5 g/mol
InChI Key: NIEMPHLOLLQRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate is a complex organophosphorus compound It is characterized by the presence of a morpholine ring, a phenyl group, and a sulfonyl group attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate typically involves multiple steps. One common method involves the reaction of 4-(3-morpholinopropoxy)benzaldehyde with diethyl phosphite in the presence of a base, such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The resulting intermediate is then treated with a sulfonyl chloride derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenyl and phosphonate compounds .

Scientific Research Applications

Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of acid phosphatases, preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as reduced bone resorption in the case of osteoclast acid phosphatases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate is unique due to the presence of the morpholine ring and sulfonyl group, which confer specific chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H30NO7PS

Molecular Weight

435.5 g/mol

IUPAC Name

4-[3-[4-(diethoxyphosphorylmethylsulfonyl)phenoxy]propyl]morpholine

InChI

InChI=1S/C18H30NO7PS/c1-3-25-27(20,26-4-2)16-28(21,22)18-8-6-17(7-9-18)24-13-5-10-19-11-14-23-15-12-19/h6-9H,3-5,10-16H2,1-2H3

InChI Key

NIEMPHLOLLQRFV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CS(=O)(=O)C1=CC=C(C=C1)OCCCN2CCOCC2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.